molecular formula C7H6ClNO2 B13938989 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- CAS No. 57658-62-5

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-

Cat. No.: B13938989
CAS No.: 57658-62-5
M. Wt: 171.58 g/mol
InChI Key: NFCOMSWTXXJUQZ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- typically involves the chlorination of 4-hydroxy-6-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Amines and Alcohols: Used in nucleophilic substitution reactions to form amides and esters.

    Water: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed

    Amides: Formed by the reaction of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.

Scientific Research Applications

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methylpyridine-3-carboxylic acid: The precursor to 3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl-.

    3-Pyridinecarbonyl chloride: A simpler acyl chloride derivative of pyridine.

    4-Hydroxy-3-pyridinecarboxylic acid: Another hydroxylated pyridine derivative.

Uniqueness

3-Pyridinecarbonyl chloride, 4-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl group and an acyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile for various chemical synthesis applications.

Properties

CAS No.

57658-62-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carbonyl chloride

InChI

InChI=1S/C7H6ClNO2/c1-4-2-6(10)5(3-9-4)7(8)11/h2-3H,1H3,(H,9,10)

InChI Key

NFCOMSWTXXJUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)Cl

Origin of Product

United States

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